molecular formula C10H7F3O3 B6278657 (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 199679-35-1

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B6278657
CAS No.: 199679-35-1
M. Wt: 232.2
InChI Key:
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Description

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents, which can be nucleophilic or radical in nature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of trifluoromethoxy-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
  • (2E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
  • (2E)-3-[4-(trifluoromethylthio)phenyl]prop-2-enoic acid

Uniqueness

(2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties.

Properties

CAS No.

199679-35-1

Molecular Formula

C10H7F3O3

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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